![molecular formula C16H11N B14688098 1H-Naphtho[2,3-F]indole CAS No. 23989-95-9](/img/structure/B14688098.png)
1H-Naphtho[2,3-F]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Naphtho[2,3-F]indole is a heterocyclic aromatic compound that combines the structural features of naphthalene and indole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Naphtho[2,3-F]indole can be synthesized through several methods. One common approach involves the Friedel-Crafts reaction, where phthalic anhydride reacts with N-acetylindoline . Another method is the Fischer indole synthesis, which involves the cyclization of 2-anthraquinonyl hydrazone of ethyl pyruvate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Naphtho[2,3-F]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoindole diones, while substitution reactions could introduce various functional groups onto the indole or naphthalene rings .
Wissenschaftliche Forschungsanwendungen
1H-Naphtho[2,3-F]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Naphtho[2,3-F]indole involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- Naphtho[2,3-e]indole-4,9-dione
- Naphtho[2,3-f]indole-5,10-dione
Comparison: 1H-Naphtho[2,3-F]indole is unique due to its specific structural configuration, which influences its reactivity and biological activity. Compared to other naphthoindoles, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for research and development .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
23989-95-9 |
|---|---|
Molekularformel |
C16H11N |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1H-naphtho[2,3-f]indole |
InChI |
InChI=1S/C16H11N/c1-2-4-12-8-15-10-16-13(5-6-17-16)9-14(15)7-11(12)3-1/h1-10,17H |
InChI-Schlüssel |
XSRYXDIHGGATEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



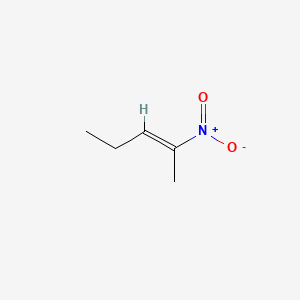
![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)

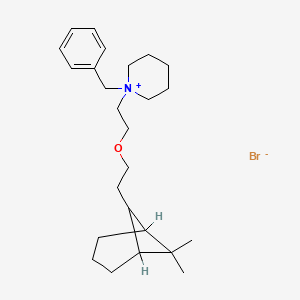
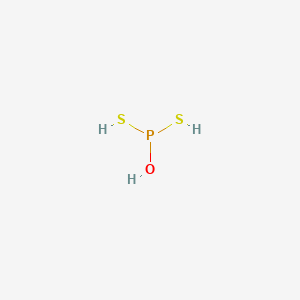
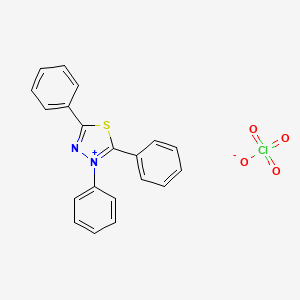
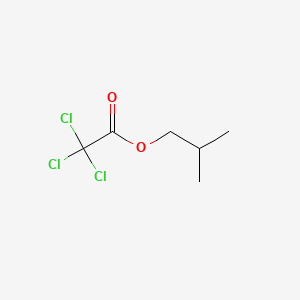
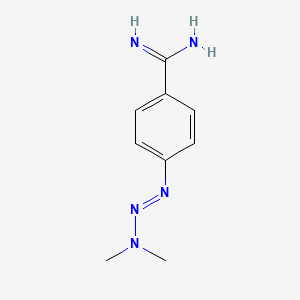


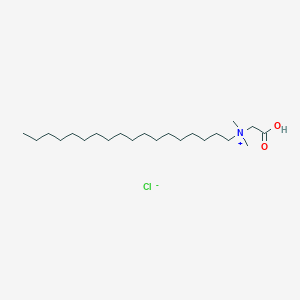
![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
